![molecular formula C6H6N2O2 B1326494 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde CAS No. 1001620-75-2](/img/structure/B1326494.png)
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde
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Description
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde (MOPC) is a heterocyclic organic compound that has been studied for its potential applications in synthetic organic chemistry and medicinal chemistry. MOPC is a versatile building block for the synthesis of a wide range of organic compounds and has been used in the development of new drugs and other materials.
Scientific Research Applications
Synthesis of Novel Compounds
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde serves as a precursor in the synthesis of diverse heterocyclic compounds. For instance, it has been utilized in the creation of new 1,4-dihydropyridine derivatives with calcium channel antagonist activity. These compounds were synthesized by introducing 4-pyrone ring systems into the dihydropyridine nucleus, showing weak calcium channel blocking effects (Shahrisa et al., 2012). Another study focused on the ring transformation of 1,1-dioxo-2H-1,2-thiazine-4-carbaldehydes with hydrazines to produce pyrazoles, exploring the versatility of carbaldehyde derivatives in synthesizing pyridyl analogues of complex carbaldehydes (Fanghänel et al., 1997).
Biological Evaluation
Research on 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde derivatives extends into evaluating their biological activities. For example, a study synthesized a series of novel O-substituted derivatives based on 2-benzyl-6-hydroxypyridazin-3(2H)-one, exploring their potential biological applications. These efforts aim to discover compounds with novel biological activities through structural modification and heterocyclization, indicating the compound's role in medicinal chemistry research (Shainova et al., 2019).
Chemical Structure Analysis
The chemical structure and properties of derivatives of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde have also been a subject of study. For instance, the hydrogen-bonded structures of certain derivatives have been analyzed to understand their crystalline structures and potential for forming stable molecular frameworks, which could have implications for drug design and other applications (Cobo et al., 2009).
Mechanistic Studies
Mechanistic studies on reactions involving 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde derivatives have been conducted to understand their chemical behaviors. For example, investigations into intramolecular 1,3-dipolar cycloadditions at the periphery of heterocyclic systems propose mechanisms for oxime-nitrone isomerization, offering insights into the compound's reactivity and potential for synthesizing fused isoxazolidine derivatives under mild conditions (Gotoh et al., 1996).
properties
IUPAC Name |
1-methyl-6-oxopyridazine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-8-6(10)2-5(4-9)3-7-8/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNHSZODMVJXDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde |
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